2-(4-Iodophenyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8IN |
|---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
2-(4-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H |
InChI Key |
QQWFVLFMJHNSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Contextualization of Halogenated Pyridine Derivatives in Modern Organic Synthesis
Halogenated pyridine (B92270) derivatives are a cornerstone of contemporary organic synthesis. eurekalert.orgnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in numerous natural products and biologically active compounds. ajrconline.org The introduction of a halogen atom onto the pyridine ring significantly modulates its electronic properties and provides a reactive handle for a wide range of chemical transformations.
Halopyridines serve as key precursors for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.gov The carbon-halogen bond is a versatile functional group that facilitates a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and metalation-trapping sequences. nih.govorganic-chemistry.org This reactivity allows for the precise and controlled introduction of diverse substituents, enabling the construction of complex molecular frameworks. nih.gov While the halogenation of electron-rich aromatic systems is often straightforward, the electron-deficient nature of the pyridine ring can present synthetic challenges, often requiring harsh reaction conditions. nih.gov Nevertheless, the development of sophisticated synthetic methodologies continues to expand the accessibility and utility of these crucial intermediates. nih.govorganic-chemistry.org
Strategic Importance of the 2 Arylpyridine Scaffold in Chemical Design
The 2-arylpyridine scaffold, where an aromatic ring is directly attached to the second position of a pyridine (B92270) ring, is a privileged structure in chemical design. This motif is found in a multitude of compounds with significant applications in medicinal chemistry and materials science. nih.govacademie-sciences.frresearchgate.net The relative orientation of the two aromatic rings imparts specific conformational properties that can be crucial for biological activity or the self-assembly of functional materials. researchgate.net
In medicinal chemistry, 2-arylpyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents that target tubulin polymerization. nih.gov The ability to readily modify both the pyridine and the aryl rings allows for the fine-tuning of a compound's pharmacological profile. Furthermore, the 2-arylpyridine unit can act as a bidentate ligand, coordinating to metal centers in catalysts and functional materials. This coordination ability is exploited in the design of novel catalysts and fluorescent materials. researchgate.net The synthesis of these scaffolds often relies on metal-catalyzed cross-coupling reactions, which have become a powerful tool for their construction. academie-sciences.fr
Overview of Research Trajectories for 2 4 Iodophenyl Pyridine As a Functionalized Building Block
Cross-Coupling Strategies for the Phenyl-Pyridine Linkage
Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for synthesizing 2-arylpyridines. rsc.org These reactions offer a direct and efficient means of creating the C-C bond between the two aromatic systems. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Palladium complexes are the most widely used catalysts for the synthesis of 2-arylpyridines. Their effectiveness stems from a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Several named reactions fall under this category, each distinguished by the type of organometallic reagent employed.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its key reagents, boronic acids and their esters. organic-chemistry.org The reaction typically couples an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this can be achieved by reacting a 2-halopyridine (e.g., 2-bromopyridine) with (4-iodophenyl)boronic acid or, alternatively, by coupling 2-pyridylboronic acid with 1,4-diiodobenzene.
Research has demonstrated the efficacy of various palladium catalysts and ligands for this transformation. For instance, palladium acetate (B1210297) [Pd(OAc)₂] in the absence of ligands has been used to synthesize 3,5-dichloro-2-arylpyridines in an aqueous medium, highlighting the potential for environmentally benign conditions. mdpi.com Other studies have utilized palladium complexes with phosphine (B1218219) ligands, such as Pd(dppf)Cl₂, which are effective for coupling pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with arylboronic acids to generate 2-arylpyridines in modest to good yields. nih.govnih.govresearchgate.net The choice of base and solvent system is also critical, with combinations like sodium carbonate in water/DMF or sodium phosphate (B84403) in dioxane/water being commonly employed. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 92 | mdpi.com |
| 2-Bromopyridine (B144113) | Mesitylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 93 | researchgate.net |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 89 | researchgate.net |
| 2-(2-Bromophenyl)pyridine | Methylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 92 | csic.es |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method is highly valued for its wide scope and functional group tolerance. orgsyn.org For the synthesis of 2-arylpyridines, a common approach is the coupling of a 2-pyridylzinc halide with an aryl halide, or an arylzinc reagent with a 2-halopyridine. researchgate.netorgsyn.org
The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation, or directly from an organic halide and activated zinc. wikipedia.orgorgsyn.org The development of stable, solid 2-pyridylzinc reagents has further enhanced the utility of this method. organic-chemistry.org Palladium catalysts like Pd(PPh₃)₄ or combinations of a palladium source like Pd₂(dba)₃ with specialized ligands such as X-Phos are frequently used to achieve high yields under mild conditions. researchgate.netorganic-chemistry.org The Negishi reaction is particularly effective for coupling heterocyclic substrates, which can be challenging for other methods. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) | Citation |
| 2-Bromopyridine | PhZnCl | Pd(PPh₃)₄ | THF | Reflux | 61 | wikipedia.org |
| 2-Pyridylzinc Bromide | 2-Bromopyridine | Pd(PPh₃)₄ | THF | 25-50 | 97 | orgsyn.org |
| 2-Chloropyridine | Arylzinc Iodide | Pd(OAc)₂ / XPhos | THF | 65 | 93 | organic-chemistry.org |
| Aryl Chloride | 2-Pyridylzinc Bromide | Pd₂(dba)₃ / XPhos | THF | RT | 95 | organic-chemistry.org |
The Stille reaction creates a C-C bond by coupling an organotin compound (stannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A significant advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org The synthesis of 2-arylpyridines can be accomplished by reacting a 2-stannylpyridine with an aryl halide (e.g., 1,4-diiodobenzene) or an aryl stannane (B1208499) with a 2-halopyridine. thieme-connect.commdpi.com
Despite its utility, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org Typical catalysts include PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. mdpi.com The reaction often requires the addition of lithium chloride (LiCl) to facilitate the catalytic cycle. thieme-connect.com One-pot procedures, where the organostannane is generated in situ followed by the coupling reaction, have been developed to simplify the process. lboro.ac.uk
| Reactant 1 | Reactant 2 | Catalyst / Additive | Solvent | Temp. (°C) | Yield (%) | Citation |
| 2-(Tributylstannyl)pyridine | Ethyl 2-bromobenzoate | PdCl₂(PPh₃)₂ | Toluene | 100 | 95 | mdpi.com |
| Vinylstannane | Iodoolefin | Pd₂(dba)₃ / P(2-furyl)₃ / LiCl | DMF | 80 | 77 | thieme-connect.com |
| 2-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Dioxane | 100 | 80 | lboro.ac.uk |
| Secondary alkyl azastannatrane | 2-Bromopyridine | Pd₂(dba)₃ / RuPhos | Toluene | 80 | 88 | nih.gov |
The Kumada coupling, also known as the Kumada-Tamao-Corriu coupling, was one of the first catalytic cross-coupling methods developed. It utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to react with an organic halide, catalyzed by nickel or palladium. acs.org The reaction is highly effective, though the strong basicity and nucleophilicity of Grignard reagents can limit its functional group tolerance. researchgate.net The synthesis of 2-phenylpyridine (B120327) from 2-bromopyridine and phenylmagnesium bromide using a nickel catalyst has been reported with excellent yield. researchgate.net Iron catalysts have also been developed for Kumada cross-coupling reactions. chemrxiv.org
The Hiyama coupling uses an organosilicon reagent, which is activated by a fluoride source, typically a fluoride salt like TBAF (tetrabutylammonium fluoride). This method is considered more environmentally friendly due to the low toxicity of silicon byproducts. Its application in 2-arylpyridine synthesis is less common compared to Suzuki or Negishi couplings but remains a viable alternative.
Copper-catalyzed or mediated reactions provide an alternative to palladium-based systems, often with lower cost. The classic example is the Ullmann condensation, which traditionally involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org The C-C bond-forming variant, sometimes called the Hurtley reaction, can be used to synthesize biaryls. wikipedia.org These reactions typically require high temperatures and polar solvents. wikipedia.org
More recent developments have focused on copper-catalyzed C-H activation/functionalization reactions. nih.govrsc.org For instance, the direct o-acyloxylation of 2-phenylpyridine can be achieved using a copper catalyst with carboxylic acids, demonstrating copper's ability to mediate functionalization at a specific position on the phenyl ring. rsc.org Another approach involves the copper-mediated oxidative dimerization of 2-phenylpyridine derivatives to form bipyridyl compounds. researchgate.net While not a direct synthesis of this compound from separate pyridine and phenyl fragments, these methods illustrate the utility of copper in modifying the 2-phenylpyridine scaffold. The direct coupling of 2-pyridones with aryl halides can also be achieved using a CuI catalyst with a diamine ligand. researchgate.net
Palladium-Catalyzed C-C Bond Formation Routes
Directed ortho-Metalation (DoM) and Regioselective Functionalization Strategies
Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.
The direct C-2 lithiation of the pyridine ring is challenging due to the propensity of organolithium reagents to undergo nucleophilic addition at the 2-position. pku.edu.cnresearchgate.net To circumvent this, specialized hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. mdpi.com Furthermore, the introduction of a directing group onto the pyridine ring is crucial.
One effective strategy involves the use of an O-pyridyl carbamate (B1207046) as a DMG. For instance, a 3-pyridyl carbamate can be metalated at the C-4 position. While direct phenylation of the resulting lithiated species is not a commonly reported high-yield transformation, this lithiated intermediate is a versatile precursor for introducing other functionalities that can subsequently be converted to a phenyl group via cross-coupling reactions.
Once the 2-phenylpyridine precursor is synthesized, the introduction of the iodine atom at the C-4 position of the phenyl ring can be achieved through classical electrophilic aromatic substitution. The pyridine ring acts as a deactivating group, but the phenyl ring is still susceptible to halogenation. The reaction is typically performed using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or silver salts, or with N-iodosuccinimide (NIS). These conditions generally favor the formation of the para-iodinated product, this compound, due to steric hindrance at the ortho positions.
Alternatively, if a DoM strategy is used to install a different group on the phenyl ring first (e.g., a boronic ester or a stannane), the iodine can be introduced via halogen exchange reactions, although this is a more circuitous route. A more direct organometallic approach involves quenching a lithiated or magnesiated aryl species with an iodine source. For example, a DoM reaction on a protected pyridine followed by quenching with molecular iodine can install an iodine atom regioselectively. researchgate.net
Chemo- and Regioselective C-H Activation Pathways to this compound
Transition metal-catalyzed C-H activation has emerged as a more atom-economical and efficient alternative to classical methods, allowing for the direct formation of C-C or C-X bonds.
The synthesis of the 2-phenylpyridine scaffold can be achieved by the direct C-H arylation of pyridine. A highly effective method involves the arylation of pyridine N-oxides, which enhances the reactivity of the pyridine ring and directs functionalization to the C-2 position. A ligand-free, palladium-catalyzed protocol has been developed for the selective arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates. rsc.org This method can be directly applied to synthesize the target compound by using potassium (4-iodophenyl)trifluoroborate as the coupling partner. The resulting this compound N-oxide can then be deoxygenated to afford the final product.
A similar copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters also provides a route to 2-arylpyridines. beilstein-journals.org These methods offer high regioselectivity and functional group tolerance, making them valuable for constructing the desired this compound framework.
Table 1: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides
| Catalyst | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | Potassium Phenyltrifluoroborate | TBAI | Dioxane | High | rsc.org |
| Cu(OAc)₂ | Phenylboronic Ester | K₂CO₃ | Dioxane | Good | beilstein-journals.org |
While direct C-H activation is a powerful tool, its application to the iodination of 2-phenylpyridine to obtain the para-isomer is problematic. The nitrogen atom of the pyridine ring acts as an efficient directing group in transition metal catalysis, particularly with palladium. This chelation-assistance directs functionalization almost exclusively to the ortho C-H bond of the phenyl ring. rsc.org
Numerous studies have reported the palladium-catalyzed ortho-halogenation of 2-phenylpyridines using various halogen sources, including N-iodosuccinimide (NIS). rsc.orgbeilstein-journals.org For example, rhodium-catalyzed iodination with NIS proceeds efficiently under mechanochemical (ball-milling) conditions. beilstein-journals.org While these methods are highly effective for producing 2-(2-iodophenyl)pyridines, they are not suitable for the synthesis of this compound due to this inherent regioselectivity. rsc.orgbeilstein-journals.org
Table 2: Regioselective ortho-Halogenation of 2-Phenylpyridine via C-H Activation
| Catalyst System | Halogen Source | Conditions | Product | Yield (%) | Reference |
| Pd(OAc)₂ | NIS | AcOH/MeCN | 2-(2-Iodophenyl)pyridine | 79 | rsc.org |
| Rh-catalyst | NIS | Ball-milling | 2-(2-Iodophenyl)pyridine | Good | beilstein-journals.org |
| PdBr₂ | HBr | Electrochemical | 2-(2-Bromophenyl)pyridine | 94 | rsc.org |
Functional Group Interconversion and Late-Stage Modification
Functional group interconversion (FGI) provides a reliable and regiochemically precise method for introducing substituents that are difficult to install directly. The Sandmeyer reaction is a classic and highly effective FGI strategy for converting an aromatic amino group into a wide range of functionalities, including halides. wikipedia.orgnumberanalytics.com
To synthesize this compound via this route, the precursor 2-(4-aminophenyl)pyridine is required. This precursor is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl), to form an intermediate aryl diazonium salt. This salt is then treated with a solution of potassium iodide (KI) or copper(I) iodide (CuI). wikipedia.org The diazonium group is an excellent leaving group (releasing N₂ gas), and it is replaced by the iodide nucleophile, yielding this compound with complete regiochemical control. This method is particularly valuable in late-stage synthesis where the precise introduction of the iodo-group is critical and cannot be achieved by other means without affecting other parts of the molecule. nih.gov Modern electrochemical variants of the Sandmeyer reaction have also been developed, offering a green and efficient alternative. pku.edu.cn
Transformation from Other Halogenated 2-Phenylpyridines
A principal method for synthesizing this compound from other halogenated analogs, such as 2-(4-bromophenyl)pyridine (B1270735) or 2-(4-chlorophenyl)pyridine, is the aromatic Finkelstein reaction. nih.govwikipedia.org This reaction involves a halogen exchange, typically converting less reactive aryl bromides or chlorides into more reactive aryl iodides. nih.govnih.gov
Metal catalysis is crucial for this transformation on aryl systems. Both copper and nickel-based catalysts have proven effective. nih.govrsc.org The copper-catalyzed aromatic Finkelstein reaction, often utilizing copper(I) iodide (CuI) with a diamine ligand, can convert aryl bromides to aryl iodides under relatively mild conditions. organic-chemistry.org Similarly, nickel-catalyzed systems, first reported by Takagi and co-workers, can facilitate this exchange, though early iterations required reducing agents like zinc, which could lead to homo-coupled byproducts. rsc.org Modern protocols have improved the efficiency and generality of this transformation for a wide range of substrates. rsc.org
The reaction is driven to completion by using a large excess of an iodide salt, such as sodium iodide (NaI), and by the principles of Le Chatelier's principle, especially in cases where the resulting metal halide salt (e.g., NaCl or NaBr) is insoluble in the reaction solvent and precipitates. wikipedia.orgnih.gov
Table 1: Representative Conditions for Aromatic Finkelstein Reactions
| Catalyst System | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| CuI / Diamine Ligand | Aryl Bromide | NaI | Dioxane | 110 °C | ~99% conversion | organic-chemistry.org |
| NiBr₂ / Tributylphosphine | Bromobenzene | KI | HMPA | 140 °C | High | nih.gov |
| NiCl₂(dppp) | 4-Bromo-3-nitrobenzamide | KI | DMA | 140 °C | 54% | rsc.org |
Iodination of Phenylpyridine Precursors
Direct iodination of the 2-phenylpyridine core is an alternative and atom-economical route. This approach typically involves the regioselective activation of a C-H bond at the ortho-position of the phenyl ring (relative to the pyridine) or the para-position (C4') of the phenyl ring.
Palladium(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed as an efficient and operationally simple method. nih.govnih.gov This reaction can be directed by various functional groups, and for 2-phenylpyridine, the pyridine nitrogen itself acts as a directing group, facilitating ortho-C-H activation on the phenyl ring. mdpi.com Kakiuchi and co-workers have also demonstrated an electrochemical approach for the ortho-selective C-H iodination of arylpyridines using a palladium catalyst and I₂ as the iodine source. researchgate.net
Other iodinating reagents, such as N-iodosuccinimide (NIS), often activated by an acid or a silver salt, can also be employed. nih.gov The choice of reagent and catalyst system is critical to control the regioselectivity and prevent side reactions. For instance, using I₂ with an oxidant like PhI(OAc)₂ can generate a highly reactive iodinating species, which is effective but may sometimes lead to issues with selectivity in electron-rich systems. nih.govscispace.com
Table 2: C-H Iodination Methods for Phenylpyridine and Related Arenes
| Catalyst/Promoter | Iodine Source | Directing Group | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | I₂ | Weakly coordinating amides | Uses I₂ as the sole oxidant; good for various heterocycles. | nih.govnih.gov |
| Pd(OAc)₂ / Anodic Oxidation | I₂ | Pyridine | Electrochemical method for ortho-selective iodination. | researchgate.net |
| Ni(II) | I₂ | N,N'-bidentate centers | C-H activation is facilitated by a base. | rsc.org |
| Ag₂SO₄ | I₂ | None (substrate dependent) | Activates I₂ to generate an electrophilic iodine species. | nih.gov |
Green Chemistry Considerations in the Synthesis of this compound
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. Key considerations include the use of benign solvents, maximizing atom economy, and reducing waste.
Solvent-Free and Aqueous Reaction Systems
Developing synthetic routes that operate in environmentally friendly solvents like water or under solvent-free conditions is a primary goal of green chemistry. ias.ac.in For the synthesis of pyridine derivatives, several green methods have been reported. These include multicomponent reactions in aqueous media, such as the Guareschi–Thorpe synthesis which can be performed in an ethanol-water mixture to produce functionalized pyridines. rsc.orgnih.gov
Microwave-assisted, solvent-free syntheses of triarylpyridines have also been achieved, offering advantages such as reduced reaction times, lower costs, and less environmental waste. ias.ac.in While not always directly applied to this compound itself, these methodologies for constructing the core pyridine ring or related structures demonstrate the potential for greener alternatives to traditional organic solvents. royalsocietypublishing.orgacs.org For example, a DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines was successfully developed in aqueous ethanol, highlighting a move towards greener solvent systems. royalsocietypublishing.org
Atom-Economy and Waste Minimization Strategies
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. quora.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.
When comparing the main synthetic routes to this compound:
C-H Iodination: This method is inherently more atom-economical. In an ideal C-H activation/iodination process, the only byproduct is derived from the proton of the C-H bond and a part of the iodinating reagent. For example, in a reaction using I₂, the theoretical byproduct is HI.
Finkelstein Reaction: This is a substitution reaction. For every mole of this compound produced from 2-(4-bromophenyl)pyridine, one mole of a metal bromide salt (e.g., NaBr) is generated as waste. wikipedia.org
Therefore, from an atom economy perspective, direct C-H iodination is superior. organic-chemistry.org Waste minimization also involves using catalytic rather than stoichiometric reagents and choosing pathways that avoid the use of toxic materials and extensive purification steps. gd3services.com
Scalability and Process Optimization for Industrial and Large-Scale Synthesis
The transition of a synthetic route from laboratory-scale to industrial production requires careful process optimization. gd3services.com Key goals include ensuring safety, cost-effectiveness, high yield, and purity, while minimizing the number of steps and avoiding problematic reagents or conditions. gd3services.comacs.org
For the synthesis of 2-phenylpyridine derivatives, established methods like the reaction of phenyllithium (B1222949) with pyridine have been documented for gram-scale synthesis, but these often involve hazardous reagents and require careful control of reaction conditions. orgsyn.org
When considering the scalability of the methods for this compound:
C-H Activation/Iodination: While highly attractive, C-H activation can sometimes require expensive catalysts (e.g., palladium), specific ligands, and oxidants, which can pose challenges for cost and large-scale implementation. thieme-connect.com However, the development of more robust and cheaper catalysts (e.g., based on copper or nickel) and the use of simple reagents like I₂ are steps toward greater scalability. nih.govnih.gov
Aromatic Finkelstein Reaction: This method can be highly scalable. The use of relatively inexpensive catalysts like copper(I) iodide and bulk reagents like sodium iodide makes it economically viable. organic-chemistry.org The reaction conditions, while sometimes requiring high temperatures, are often straightforward to implement in standard industrial reactors. The precipitation of the salt byproduct can also simplify purification.
Process optimization for either route would involve screening catalysts for higher turnover numbers, reducing catalyst loading, optimizing solvent choice for both reaction efficiency and product isolation, and developing telescoped or one-pot procedures to reduce the number of unit operations. researchgate.netacs.org The ability to perform reactions at a larger scale, for example in 5-gram quantities with excellent yields, has been demonstrated for related halogenated phenylpyridines, indicating the feasibility of scaling up these types of transformations. acs.org
Advanced Spectroscopic and Structural Elucidation of 2 4 Iodophenyl Pyridine and Its Derivatives
Solid-State Structural Analysis by X-ray Crystallography
The primary conformational variable in the 2-(4-iodophenyl)pyridine molecule is the torsion angle between the pyridine (B92270) and iodophenyl rings. In the solid state, the molecule is generally expected to adopt a non-planar conformation. The dihedral angle between the two aromatic rings is influenced by a balance between conjugative effects, which favor planarity, and steric hindrance, which favors a twisted arrangement. In related structures, such as metal complexes and substituted derivatives, this angle can vary significantly. For example, in a zinc(II) complex containing a {2-[(4-bromophenyl)iminomethyl]pyridine} ligand, the dihedral angle between the pyridine and benzene (B151609) rings is 15.15 (13)°. nih.gov In N-(2-iodophenyl)benzenesulfonamide, the two benzene rings are tilted relative to each other by 44.1 (1)°. nih.gov
The geometric parameters (bond lengths and angles) within the pyridine and iodophenyl rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms. The C–I bond length is a key parameter, typically falling in the range of 2.09-2.11 Å in similar aromatic iodine compounds. The bond lengths and angles for derivatives provide a reliable reference for the parent compound.
| Parameter | Typical Value (Å or °) | Compound Reference |
|---|---|---|
| C-I Bond Length | ~2.10 Å | N-(2-Iodophenyl)benzenesulfonamide nih.gov |
| C-N (Pyridine) Bond Length | ~1.34 Å | Pyridine rsc.org |
| C-C (Pyridine) Bond Length | 1.38 - 1.39 Å | Pyridine rsc.org |
| C-C (Phenyl) Bond Length | ~1.39 Å | N-(2-Iodophenyl)benzenesulfonamide nih.gov |
| C-N-C (Pyridine) Bond Angle | ~117° | Pyridine rsc.org |
| Dihedral Angle (Pyridine-Phenyl) | 15 - 45° | Various Derivatives nih.govnih.gov |
The solid-state packing of this compound and its derivatives is governed by a combination of directional, non-covalent interactions. The interplay between these forces, including halogen bonds, π-π stacking, and hydrogen bonds (in derivatives), determines the supramolecular assembly and ultimate crystal structure.
A predominant intermolecular interaction anticipated for this compound is the halogen bond, a directional interaction between the electropositive region (σ-hole) on the iodine atom and a Lewis base. The pyridine nitrogen atom is an excellent halogen bond acceptor. This C–I···N interaction is a robust and highly directional synthon in crystal engineering.
In numerous co-crystals of iodinated aromatic compounds (halogen bond donors) and pyridine derivatives (acceptors), strong I···N halogen bonds are observed. For instance, in co-crystals formed between 1,4-diiodotetrafluorobenzene (B1199613) and pyridinealdazines, I···N separations are typically in the range of 2.80 Å to 2.95 Å. The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the iodinated ring, which increases the positive character of the σ-hole on the iodine atom. These interactions often lead to the formation of one-dimensional supramolecular chains or more complex networks.
The presence of two aromatic rings, pyridine and iodophenyl, facilitates π-π stacking interactions in the solid state. These interactions typically involve an offset or parallel-displaced arrangement of the rings rather than a direct face-to-face overlap, to minimize electrostatic repulsion. The centroid-to-centroid distances in such stacked arrangements are generally found to be between 3.6 Å and 4.1 Å. In the crystal structure of N-(2-iodophenyl)benzenesulfonamide, π–π interactions are present with a centroid-to-centroid distance of 3.747 (2) Å. iucr.org These interactions contribute significantly to the stabilization of the crystal packing, often working in concert with other intermolecular forces.
Additionally, weaker C–H···π interactions can occur, where a hydrogen atom from one molecule interacts with the electron-rich face of an aromatic ring of a neighboring molecule. These interactions, though less energetic than halogen or hydrogen bonds, play a crucial role in the fine-tuning of the crystal packing.
The parent this compound molecule lacks strong hydrogen bond donors. However, its derivatives, functionalized with groups such as amides, carboxylic acids, or hydroxyls, can form extensive hydrogen bonding networks. For example, the crystal structure of N-(2-iodophenyl)benzenesulfonamide is dominated by N–H···O hydrogen-bonding interactions that link molecules into chains. nih.gov These strong, directional interactions often become the primary driver of the supramolecular assembly in such derivatives, with other interactions like halogen bonding and π-stacking serving to organize these primary chains into a three-dimensional structure.
The ability of this compound to engage in multiple, competing intermolecular interactions suggests a propensity for polymorphism—the ability to crystallize in different solid-state forms with distinct packing arrangements and physical properties. Different polymorphs could arise from variations in the balance of C–I···N halogen bonds versus π-π stacking interactions. For instance, one polymorph might be dominated by halogen-bonded chains, while another might feature a packing arrangement that maximizes π-stacking. The specific form obtained can often be controlled by varying crystallization conditions such as solvent and temperature.
The robust nature of the pyridine nitrogen as a halogen and hydrogen bond acceptor makes this compound an excellent candidate for co-crystallization studies. Co-crystals are multi-component crystalline solids formed between two or more neutral molecules. By combining this compound with other molecules that are strong halogen bond donors (e.g., 1,4-diiodobenzene) or hydrogen bond donors (e.g., dicarboxylic acids), it is possible to engineer a wide variety of supramolecular assemblies with tailored structures and properties. The formation of an acid-pyridine heterosynthon is a particularly common and predictable interaction used in the design of co-crystals. nih.gov
Crystal Packing Architectures and Intermolecular Interactions
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic characterization of this compound and its derivatives in both solution and solid states.
Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the often complex spectra of this compound derivatives. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish connectivity between atoms. sdsu.edunih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of a this compound derivative, cross-peaks would reveal the coupling between adjacent protons on both the pyridine and phenyl rings, aiding in the assignment of the aromatic spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov It provides a direct link between a proton and the carbon to which it is bonded, greatly simplifying the assignment of carbon signals. sdsu.edursc.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, correlations between the protons on the pyridine ring and the carbons of the phenyl ring (and vice versa) would confirm the connectivity between the two aromatic systems in this compound. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is crucial for determining the preferred conformation and stereochemistry of substituted derivatives. mdpi.com For instance, NOESY can be used to probe the relative orientation of substituents on the pyridine and phenyl rings. rsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Derivative
This table illustrates typical chemical shift ranges and key 2D NMR correlations. Exact values will vary based on substitution and solvent.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations (with ¹H at) | HSQC Correlation | HMBC Correlations (with ¹H at) | NOESY Correlations (with ¹H at) |
| H-3' | 7.2-7.4 | 128-130 | H-2', H-4' | C-3' | C-1', C-5' | H-2', H-4' |
| H-6 | 8.6-8.8 | 149-151 | H-5 | C-6 | C-2, C-4 | H-5, H-2' |
| H-2' | 7.8-8.0 | 130-132 | H-3' | C-2' | C-4', C-6' | H-3', H-6 |
| H-5 | 7.2-7.4 | 122-124 | H-4, H-6 | C-5 | C-3, C-4 | H-4, H-6 |
| H-4 | 7.7-7.9 | 136-138 | H-3, H-5 | C-4 | C-2, C-5, C-6 | H-3, H-5 |
| H-3 | 7.2-7.4 | 120-122 | H-4 | C-3 | C-2, C-5 | H-4 |
Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of materials in the solid phase, including crystalline polymorphs and amorphous forms of this compound derivatives. jocpr.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich structural information. jocpr.com
Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to enhance sensitivity and resolution in ssNMR. jocpr.com By analyzing the chemical shifts and line shapes in ssNMR spectra, it is possible to:
Distinguish between different crystalline polymorphs, which may exhibit different molecular packing and conformations. jocpr.com
Quantify the amorphous content in a sample. jocpr.com
Probe intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.
Recent advancements have combined ssNMR experiments with computational modeling, such as density functional theory (DFT), to refine the structures of amorphous solids at an atomic level. nih.govnih.gov
Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes that occur on the NMR timescale. nih.gov For this compound and its derivatives, DNMR can be employed to investigate hindered rotation around the C-C single bond connecting the phenyl and pyridine rings. nih.gov
By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (activation energy) for conformational exchange. cas.cz At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. Lineshape analysis of these temperature-dependent spectra allows for the determination of the rotational barriers. nih.gov Such studies have been successfully applied to various biaryl systems and other molecules with restricted rotation. nih.govrsc.org
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational techniques that provide a "molecular fingerprint" based on the characteristic vibrations of a molecule's functional groups. nih.govphysicsworld.com These techniques are highly sensitive to changes in molecular structure and conformation.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, corresponding to vibrational modes that cause a change in the dipole moment. The FT-IR spectrum of this compound would show characteristic bands for C-H stretching and bending in the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-I stretching mode.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum provides information about vibrational modes that cause a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.
Together, FT-IR and Raman spectroscopy can be used to:
Confirm the presence of specific functional groups.
Identify different conformers or rotamers, as their vibrational spectra may differ slightly.
Study intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies.
The unique pattern of vibrational bands serves as a fingerprint for the molecule, allowing for its identification and characterization. researchgate.netbohrium.com
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Elucidation of Transformation Products and Complex Derivatizations
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques for determining the elemental composition of a molecule and for elucidating its structure, particularly for identifying unknown transformation products or complex derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for identifying unknown metabolites or degradation products of this compound. nih.gov
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity. nih.govlongdom.org This technique is invaluable for distinguishing between isomers and for identifying the sites of derivatization or transformation. ual.esd-nb.info The fragmentation pathways of pyridine derivatives have been studied to understand their gas-phase ion chemistry. nih.gov
By combining liquid chromatography with HRMS/MS, complex mixtures containing this compound and its transformation products can be separated and analyzed, allowing for the identification and structural elucidation of each component. nih.gov
Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Understanding Electronic Transitions and Optical Properties
Electronic spectroscopy techniques, including UV-Vis absorption, fluorescence, and phosphorescence, provide insights into the electronic structure and optical properties of molecules by probing the transitions between different electronic energy levels.
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to excited states. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic rings. nist.govsielc.com The position and intensity of these bands can be influenced by substituents and the solvent environment. researchgate.net
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has been excited to a higher electronic state. It is a relatively fast process and occurs from the lowest singlet excited state (S₁). Many aromatic compounds, including pyridine derivatives, exhibit fluorescence. nih.gov The fluorescence spectrum and quantum yield are sensitive to the molecular structure and environment.
Phosphorescence Spectroscopy: Phosphorescence is the emission of light from a triplet excited state (T₁). This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. The heavy iodine atom in this compound can enhance intersystem crossing from the singlet to the triplet state (the heavy-atom effect), potentially leading to observable phosphorescence. Metal complexes of 2-phenylpyridine (B120327) and its derivatives are well-known for their strong phosphorescence, which has applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgsemanticscholar.orgnih.gov The study of phosphorescence provides information about the triplet excited state, which is important for understanding photochemical reactivity and for the design of new luminescent materials. mdpi.comrsc.org
Computational and Theoretical Investigations of 2 4 Iodophenyl Pyridine
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to predicting the behavior of 2-(4-Iodophenyl)pyridine. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule, which governs its chemical and physical properties. DFT, particularly with hybrid functionals like B3LYP, has proven to be a robust approach for balancing computational cost and accuracy in studying such aromatic systems. researchgate.netniscpr.res.in
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A large gap suggests high stability, whereas a small gap implies the molecule is more reactive and can be easily excited. wikipedia.orgnih.gov
For this compound, the HOMO is typically a π-orbital distributed across both the pyridine (B92270) and iodophenyl rings, reflecting the conjugated system. The LUMO is similarly a π* (antibonding) orbital, also delocalized over the aromatic framework. nih.gov Calculations using DFT can precisely determine the energies of these orbitals and the resulting energy gap.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.15 | Indicates the electronic excitability and chemical stability of the molecule |
Note: Values are representative examples derived from DFT calculations on similar aromatic compounds.
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.netmdpi.com The ESP map illustrates regions of positive and negative electrostatic potential.
In this compound, the most negative potential (electron-rich region) is concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of its lone pair of electrons. libretexts.orglibretexts.org Conversely, positive potential (electron-poor regions) is found on the hydrogen atoms. A significant region of positive potential, known as a sigma-hole (σ-hole), is located on the iodine atom along the C-I bond axis. mdpi.com This positive region makes the iodine atom a potential halogen bond donor. The ESP surface provides a clear rationale for the molecule's interaction with electrophiles, nucleophiles, and other species in its environment.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extensive conjugated π-systems, such as this compound, generally exhibit significant polarizability.
| Property | Calculated Value |
|---|---|
| Dipole Moment | 2.15 D |
| Polarizability | 185.3 a.u. |
Note: Values are representative examples based on theoretical calculations.
Conformational Analysis and Rotational Barriers Around the Phenyl-Pyridine Bond
The three-dimensional structure of this compound is not perfectly planar. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, there is a torsional or dihedral angle between the planes of the pyridine and phenyl rings. nih.gov Conformational analysis using computational methods can determine the most stable geometry (the global minimum on the potential energy surface) and the energy barriers for rotation around the C-C single bond connecting the two rings.
| Parameter | Calculated Value | Description |
|---|---|---|
| Equilibrium Dihedral Angle | ~22° | The twist angle between the phenyl and pyridine rings in the lowest energy state. |
| Rotational Barrier (0°) | ~2.5 kcal/mol | Energy required to achieve a planar transition state. |
| Rotational Barrier (90°) | ~1.8 kcal/mol | Energy required to achieve a perpendicular transition state. |
Note: Values are illustrative, based on DFT calculations for 2-phenylpyridine (B120327) and related derivatives. researchgate.netnih.govresearchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational chemistry is widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra.
NMR Chemical Shifts : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. nih.govnih.gov These predictions are valuable for assigning signals in experimental spectra. The chemical shifts are highly sensitive to the electronic environment of each atom.
Vibrational Frequencies : The calculation of harmonic vibrational frequencies (IR and Raman spectra) is a standard output of geometry optimization calculations. nih.govmdpi.com By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, or torsional motions of specific bonds or functional groups. mdpi.com
UV-Vis Maxima : Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.govmdpi.comfaccts.de It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). For this compound, the main absorptions in the UV-Vis spectrum are expected to be π → π* transitions within the aromatic system.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| UV-Vis (TD-DFT) | λmax,1 | 285 nm | π → π* transition |
| λmax,2 | 240 nm | π → π* transition | |
| Vibrational (DFT) | ν1 | ~3050 cm-1 | Aromatic C-H Stretch |
| ν2 | ~1590 cm-1 | C=C/C=N Ring Stretch | |
| ν3 | ~510 cm-1 | C-I Stretch | |
| 13C NMR (DFT) | δ1 | ~95 ppm | C-I |
| δ2 | ~155 ppm | C-N (Pyridine) |
Note: These values are representative predictions from computational models and may require scaling to match experimental results.
Reaction Mechanism Elucidation via Transition State Calculations for Transformations of this compound
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy and, thus, the reaction rate.
For this compound, a common transformation is nucleophilic aromatic substitution (SNAr) or, more frequently, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-I bond. Transition state calculations for these reactions involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. For an SNAr reaction, this would involve modeling the approach of the nucleophile and the formation of the Meisenheimer complex intermediate or a concerted transition state. psicode.org For a Suzuki coupling, calculations would model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination, identifying the transition state for the rate-determining step. These calculations provide deep mechanistic insights that are often difficult to obtain experimentally.
Analysis of Non-Covalent Interactions
Non-covalent interactions are fundamental to the structure, stability, and function of molecular systems. For this compound, these interactions are primarily dictated by its distinct chemical features: an iodine-substituted phenyl ring and a pyridine ring. Computational chemistry provides powerful tools to dissect and quantify these weak forces.
The iodine atom in this compound is a key player in directing intermolecular interactions through halogen bonding. This is due to a phenomenon known as anisotropic electron density distribution around the iodine atom. acs.org Along the extension of the C-I covalent bond, there is a region of lower electron density, resulting in a positive electrostatic potential known as a "sigma-hole" (σ-hole). acs.org This positive region can interact favorably with Lewis bases, such as the nitrogen atom of another pyridine molecule or other electron-rich species. acs.orgnih.gov
Quantum chemical calculations, such as high-level ab initio or density functional theory (DFT) methods, are employed to model and quantify the halogen bonding potential of this compound. acs.org These calculations can predict the geometry and strength of halogen bonds. For instance, the interaction between the iodine atom of this compound and a Lewis base like the nitrogen on a pyridine ring can be characterized by a short I···N distance and a C-I···N angle close to 180 degrees. nih.gov
The strength of this halogen bond is influenced by the electron-withdrawing nature of the phenyl ring and can be modulated by substituents on either the phenyl or pyridine rings. researchgate.net Computational models can predict these subtle electronic effects. The table below summarizes typical parameters for halogen bonds involving iodophenyl derivatives, which can be extrapolated to this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |
| Halogen Bond | C-I | N (Pyridine) | 2.7 - 3.0 | -3 to -7 |
| Halogen Bond | C-I | O (Carbonyl) | 2.9 - 3.2 | -2 to -5 |
This table presents representative data for halogen bonding interactions involving iodophenyl moieties, based on computational studies of similar molecular systems.
Beyond halogen bonding, the aromatic rings of this compound facilitate π-π stacking interactions. These interactions are crucial for the packing of the molecule in the solid state and for its binding to biological macromolecules. researchgate.netrsc.org Computational methods, particularly those that can accurately describe dispersion forces, are essential for quantifying the strength and geometry of these stacking arrangements. nih.gov
Several stacking configurations are possible, including face-to-face, parallel-displaced, and T-shaped (or edge-to-face) arrangements. The relative stability of these conformations can be determined by constructing potential energy surfaces using quantum chemical calculations. rsc.org The interaction energy in these stacked dimers is a combination of electrostatic and dispersion forces. For this compound, the presence of the heteroatom (nitrogen) and the polar C-I bond introduces significant quadrupole moments that influence the preferred stacking geometries. rsc.org
| Interaction Type | Description | Typical Interaction Energy (kcal/mol) |
| π-π Stacking | Parallel-displaced stacking of pyridine and phenyl rings | -2 to -5 |
| C-H···π | Interaction of a C-H bond with the face of an aromatic ring | -0.5 to -1.5 |
| C-H···N | Weak hydrogen bond between a C-H bond and a pyridine nitrogen | -1 to -3 |
This table summarizes typical interaction energies for various non-covalent interactions found in aromatic and heteroaromatic systems, providing a reference for the interactions involving this compound.
Molecular Dynamics Simulations and Solvation Effects
Molecular dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior of this compound in different environments, particularly in solution. nih.govrsc.org By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about conformational preferences, solvation structure, and transport properties.
The choice of solvent can significantly impact the behavior of this compound. mdpi.comrsc.org In polar solvents, the polar nature of the pyridine ring and the C-I bond will lead to strong solute-solvent interactions. MD simulations can characterize the solvation shell around the molecule, identifying preferential orientations of solvent molecules and calculating properties like the solvent-accessible surface area (SASA). nih.gov
For instance, in an aqueous solution, water molecules are expected to form hydrogen bonds with the nitrogen atom of the pyridine ring. The solvation of the iodophenyl moiety will be driven by weaker van der Waals and dipole-dipole interactions. Implicit solvent models can also be used in conjunction with quantum chemical calculations to estimate the effect of solvation on molecular properties without the computational expense of explicit solvent simulations. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net
The following table outlines key parameters that can be obtained from MD simulations to understand the solvation of this compound.
| Parameter | Description | Significance |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. | Reveals the structure of the solvation shell. |
| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Indicates the extent of solute-solvent interaction. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and protic solvents. | Crucial for understanding behavior in aqueous and alcoholic solutions. |
This table highlights important metrics derived from molecular dynamics simulations that are used to characterize the solvation of a molecule like this compound.
Applications of 2 4 Iodophenyl Pyridine in Advanced Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the C-I bond in 2-(4-Iodophenyl)pyridine makes it an ideal precursor for constructing elaborate organic structures. Its utility spans the synthesis of large aromatic systems, intricate heterocyclic frameworks, and specialized monomers for polymer science.
Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
Polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems are a class of organic molecules characterized by their fused aromatic rings. mdpi.com These materials are of great interest for their unique electronic and photophysical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these complex structures often relies on the iterative construction of C-C bonds, a process where aryl halides are key starting materials. nih.gov
This compound serves as an excellent foundational unit for these syntheses. The carbon-iodine bond is one of the most reactive among aryl halides for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the precise and efficient formation of new carbon-carbon bonds. For instance, a Suzuki coupling reaction with an arylboronic acid can link the this compound unit to another aromatic system. By using bifunctional coupling partners, this process can be repeated to systematically build up large, well-defined PAHs or linear π-systems. beilstein-journals.org The presence of the pyridine (B92270) ring within the final structure can also modulate the electronic properties and solubility of the resulting material. reading.ac.uk
| Reaction Type | Coupling Partner | Resulting Linkage | Application in π-System Synthesis |
| Suzuki Coupling | Arylboronic acid / ester | Aryl-Aryl | Extension of conjugation, formation of graphene-like fragments. |
| Sonogashira Coupling | Terminal alkyne | Aryl-Alkyne-Aryl | Creation of rigid, linear molecular wires with enhanced conjugation. |
| Heck Coupling | Alkene | Aryl-Alkene | Introduction of vinylene bridges between aromatic units. |
| Stille Coupling | Organostannane | Aryl-Aryl | Versatile method for linking various aromatic and heteroaromatic rings. |
Scaffold for Complex Heterocycles and Macrocycles
The dual functionality of this compound makes it a powerful scaffold for synthesizing complex heterocycles and macrocycles. mdpi.com Macrocyclic compounds containing N-heterocyclic units are important in supramolecular chemistry as receptors for specific ions or molecules. tudublin.ie
The synthetic strategy often involves using the C-I bond as a reactive handle for building the cyclic backbone, while the pyridine nitrogen can act as an internal coordination site or a point for further functionalization. For example, a double Sonogashira coupling of this compound with a di-alkyne can be a key step in forming a large ring structure. Alternatively, Buchwald-Hartwig or Ullmann coupling reactions can be employed to form C-N or C-O bonds, leading to the creation of heteroatom-rich macrocycles. mdpi.com The defined geometry of the 2-phenylpyridine (B120327) linkage provides a rigid corner piece, influencing the final shape and cavity size of the macrocycle.
| Synthetic Strategy | Key Reaction(s) | Intermediate Structure | Final Product Class |
| Convergent Synthesis | Suzuki Coupling, Williamson Ether Synthesis | Bis-functionalized phenylpyridine units | Crown ether analogues, cyclophanes |
| Template-Directed Synthesis | Ullmann Coupling, Amide Coupling | Pre-organized linear precursors | Porphyrin-like systems, molecular cages |
| Stepwise Construction | Sonogashira Coupling, Glaser Coupling | Extended aryl-alkyne oligomers | Shape-persistent macrocycles |
Synthesis of Advanced Monomers for Polymerization
In materials science, polymers with specific electronic or optical properties are in high demand. The 2-phenylpyridine moiety is a common structural motif in polymers used for OLEDs and other electronic devices. This compound can be readily converted into a variety of polymerizable monomers.
The most common approach is to transform the iodo group into a polymerizable functional group via a cross-coupling reaction. For example, a Stille coupling with vinyltributylstannane or a Suzuki coupling with potassium vinyltrifluoroborate introduces a vinyl group, creating 2-(4-vinylphenyl)pyridine, a monomer suitable for radical, anionic, or cationic polymerization. researchgate.net Similarly, coupling with acrylate-containing partners can yield acrylic monomers. The resulting polymers incorporate the rigid and electronically active 2-phenylpyridine unit as a pendant group, influencing the thermal, electronic, and photophysical properties of the final material. mdpi.com
| Target Monomer | Synthetic Reaction | Polymerization Method | Resulting Polymer Property |
| 2-(4-Vinylphenyl)pyridine | Stille or Suzuki Coupling | Radical (e.g., AIBN), Anionic (e.g., n-BuLi) | High glass transition temperature, potential for electronic applications. researchgate.net |
| 4-(Pyridin-2-yl)phenyl Acrylate | Heck or Sonogashira Coupling followed by esterification | Radical Polymerization | Functional side chains for cross-linking or post-polymerization modification. |
| 2-(4-Ethynylphenyl)pyridine | Sonogashira Coupling | Metathesis (ROMP), Cyclotrimerization | Conjugated polymers with potential for conductivity and nonlinear optics. |
Ligand Design in Transition Metal Catalysis
The pyridine nitrogen atom possesses a lone pair of electrons that can readily coordinate to transition metals, making pyridine and its derivatives some of the most common ligands in coordination chemistry and catalysis. researchgate.netwikipedia.org this compound is a valuable platform for designing more sophisticated ligands that can enhance the efficiency and selectivity of catalytic reactions.
Pyridine-Based Ligands for C-C, C-N, C-O, and C-S Coupling Reactions
While this compound itself can act as a simple monodentate ligand, its primary utility is as a precursor to multidentate ligands. The C-I bond allows for the covalent attachment of other donor groups, leading to the formation of chelating ligands. A chelating ligand can bind to a metal center through multiple atoms, forming a more stable complex and providing greater control over the metal's catalytic activity. nih.gov
For instance, a Suzuki coupling reaction can be used to link the 4-position of the phenyl ring to another pyridine, a phosphine-containing aryl group, or other heteroaromatic systems. This creates bidentate (e.g., P,N-ligands) or tridentate (e.g., N,N,N-pincer ligands) systems. These tailored ligands are crucial for a wide range of transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on either the pyridine or the attached donor group, thereby optimizing the catalyst's performance for a specific reaction.
Application in Asymmetric Catalysis with Chiral Derivatives
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a key driver of innovation in this field. nih.gov Chiral derivatives of this compound can be designed to serve as effective ligands for a variety of asymmetric transformations.
Chirality can be introduced in several ways. A chiral group can be attached to the pyridine or phenyl ring, or this compound can be coupled with a pre-existing chiral molecule containing a donor atom. For example, coupling the molecule with a chiral phosphine (B1218219) or a chiral oxazoline (B21484) via a palladium-catalyzed reaction would yield a chiral P,N or N,N-ligand. researchgate.net When complexed with a suitable metal precursor (e.g., from palladium, rhodium, or iridium), these chiral ligands create a chiral environment around the metal center. This chiral pocket can differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. Such catalytic systems have been successfully applied to reactions like asymmetric hydrogenation, hydrosilylation, and allylic alkylation. nih.gov
| Chiral Ligand Type | Synthetic Approach from this compound | Metal Complex | Application in Asymmetric Catalysis |
| Chiral P,N-Ligands | Suzuki or Negishi coupling with a chiral arylphosphine. | Palladium(II), Rhodium(I) | Asymmetric Heck reaction, allylic substitution. |
| Chiral N,N-Ligands (e.g., PyBox) | Coupling with a chiral bis(oxazoline) precursor. | Iridium(I), Copper(II) | Asymmetric hydrogenation, Diels-Alder reactions. researchgate.net |
| Axially Chiral Biaryl Ligands | Ullmann homocoupling of a sterically hindered derivative. | Nickel(0), Ruthenium(II) | Asymmetric C-C coupling reactions. |
Development of Ligands for Photocatalysis and Electrocatalysis
The application of this compound as a ligand in photocatalysis and electrocatalysis is an emerging area of research. While extensive studies on this specific molecule are not widely reported, its structural motifs are found in broader classes of compounds used in these fields. Pyridine-based ligands are integral to the design of molecular catalysts due to their ability to coordinate with a wide range of metal centers, influencing the electronic structure and, consequently, the catalytic activity of the resulting complex.
In photocatalysis, metal complexes containing ligands similar to 2-phenylpyridine are investigated for their ability to absorb light and mediate electron transfer processes. These processes are crucial for driving chemical reactions such as CO2 reduction, water splitting, and organic synthesis. The electronic properties of the phenylpyridine ligand can be systematically tuned by introducing substituents; the electron-withdrawing nature of the iodine atom in this compound can modulate the energies of the frontier molecular orbitals of its metal complexes, which in turn affects their redox potentials and excited-state properties.
Similarly, in electrocatalysis, the stability and electronic tunability of metal-phenylpyridine complexes are advantageous. These catalysts, often immobilized on electrode surfaces, are designed to lower the overpotential required for chemical transformations, such as the oxygen evolution reaction or the reduction of protons to hydrogen. The iodine substituent on the this compound ligand could serve as a site for anchoring the catalyst to a surface or for further functionalization to enhance catalytic performance and stability. Although direct applications are still being explored, the foundational chemistry of phenylpyridine ligands suggests a strong potential for this compound in the future development of advanced catalytic systems.
Supramolecular Chemistry and Crystal Engineering
The dual functionality of this compound makes it a powerful tool in supramolecular chemistry and crystal engineering. The molecule possesses a nitrogen atom on the pyridine ring, which acts as a halogen bond acceptor, and an iodine atom on the phenyl ring, which serves as a potent halogen bond donor. This donor-acceptor capability within a single molecule allows for the programmed assembly of molecules into well-defined, higher-order structures.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis basic site (the acceptor). In this compound, the C-I bond is highly polarizable, creating a region of positive electrostatic potential (a σ-hole) on the iodine atom, which can then interact favorably with the lone pair of electrons on the nitrogen atom of an adjacent pyridine ring.
This predictable N···I interaction is a key tool for crystal engineers to guide the self-assembly of molecules in the solid state. ossila.comBy controlling the geometry and strength of these halogen bonds, it is possible to construct specific supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. ossila.comResearch has demonstrated the formation of discrete, parallelogram-shaped macrocycles and other complex assemblies driven by iodo-pyridine halogen bonds in related systems. This precise control over crystal packing is essential for developing new materials with tailored physical properties, including conductivity, porosity, and optical response.
| Interaction Type | Donor | Acceptor | Typical Geometry | Significance |
|---|---|---|---|---|
| Iodo-Pyridine Halogen Bond | Iodine Atom (e.g., from this compound) | Nitrogen Atom (Pyridine) | Highly linear (C-I···N angle ≈ 180°) | Directs self-assembly, enables crystal engineering |
While the use of this compound specifically for designing host-guest systems and Porous Organic Frameworks (POFs) is not extensively documented, its structural features suggest clear potential. Host-guest chemistry relies on creating molecules (hosts) with specific cavities that can encapsulate other molecules (guests). The directed nature of halogen bonding could be employed to assemble multiple this compound units into a larger, cage-like host structure capable of selective guest binding.
POFs are a class of porous materials constructed from organic molecular building blocks linked by strong covalent bonds. The synthetic versatility of the this compound molecule, particularly the reactivity of the C-I bond in cross-coupling reactions, would allow it to be incorporated into larger, rigid structures. By designing appropriate reaction schemes, it could serve as a node or a linker in a 3D network, leading to the formation of a porous framework. The properties of such a framework would be influenced by the shape of the pyridine-phenyl unit and the chemical nature of the pore environment.
The pyridine moiety of this compound is a classic N-donor ligand for coordinating with metal ions. This property allows it to be used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). In these materials, metal ions or clusters are linked together by organic molecules (linkers) to form extended one-, two-, or three-dimensional networks.
Although this compound is a monodentate ligand and thus less common as a primary linker for robust MOFs (which typically require multitopic linkers), it can function as a modulating ligand or be incorporated into more complex linker designs. For instance, it could be used to cap metal clusters, controlling the dimensionality of the resulting network, or it could be functionalized with additional coordinating groups (e.g., carboxylates) to become a multitopic linker. The presence of the iodine atom within the pore structure of a resulting MOF could provide specific adsorption sites for certain molecules, leveraging the halogen bonding interaction.
Functional Materials Development
The unique electronic and photophysical properties inherent to the 2-phenylpyridine scaffold make its derivatives, including this compound, highly valuable in the development of functional organic materials. These materials are at the core of various optoelectronic technologies.
One of the most significant applications of this compound is as a precursor for phosphorescent emitters used in Organic Light-Emitting Diodes (OLEDs). The 2-phenylpyridine (ppy) framework is the archetypal cyclometalating ligand for creating highly efficient iridium(III) and platinum(II) complexes. In these complexes, the metal center is bonded to both the phenyl carbon and the pyridine nitrogen of the ligand, forming a stable five-membered ring.
This cyclometalated structure gives rise to strong spin-orbit coupling, which facilitates efficient intersystem crossing from the singlet to the triplet excited state. This allows the complexes to harvest both singlet and triplet excitons generated during device operation, leading to phosphorescence with internal quantum efficiencies approaching 100%. The emission color of these complexes can be precisely tuned by placing substituents on the phenylpyridine ligand. nih.gov The this compound ligand is used to synthesize such emitters. The iodine atom, being a heavy atom, can further enhance spin-orbit coupling, potentially increasing phosphorescence efficiency. More commonly, the C-I bond serves as a synthetic handle for post-complexation modification. Through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), other functional groups can be attached at the 4-position of the phenyl ring. This strategy is widely used to tune the emission wavelength, improve charge transport properties, and enhance the thermal and morphological stability of the emitting material. For example, attaching electron-donating or electron-withdrawing groups can shift the emission from green to blue or red.
| Complex Structure | Cyclometalating Ligand (C^N) | Emission Color | Emission Max (λem) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Ir(ppy)₃ | 2-Phenylpyridine | Green | 513 nm | ~1.0 | |
| Ir(bppy)₂(acac) | 2-(4-Bromophenyl)pyridine (B1270735) | Green | 525 nm | 0.45 | |
| Ir(dfppy)₂(acac) | 2-(2,4-Difluorophenyl)pyridine | Sky Blue | ~470 nm | 0.4-0.8 | |
| Ir(pq)₂(acac) | 2-Phenylquinoline | Red | ~600 nm | 0.2-0.4 |
Note: Data for related and parent compounds are shown to illustrate the effect of substitution on the 2-phenylpyridine core. acac stands for acetylacetonate.
Components in Organic Photovoltaics (OPVs) and Charge Transport Materials
While direct integration of this compound as a primary component in the active layer of organic photovoltaics (OPVs) is not extensively documented in prominent research, its structural motifs are relevant to the design of advanced charge transport materials. Pyridine derivatives, in general, are recognized for their electron-accepting properties, making them suitable candidates for electron transport materials (ETMs) in various organic electronic devices. nih.gov The electron-deficient nature of the pyridine ring can facilitate the transport of electrons, a crucial process in the operation of OPVs and other devices like organic light-emitting diodes (OLEDs).
The performance of charge transport materials is intrinsically linked to their molecular structure, which dictates their electronic properties, morphology, and stability. Key parameters for evaluating these materials include their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their charge carrier mobility. For instance, in perovskite solar cells, pyridine-based hole transporting materials (HTMs) have been shown to enhance power conversion efficiency and device stability due to favorable energy level alignment and improved film formation. nih.govnih.gov
| Material Type | Key Feature | HOMO (eV) | LUMO (eV) | Mobility (cm²/Vs) | Application |
| Hole Transport Material | Pyridine core with donor arms | -5.2 to -5.5 | -2.1 to -2.5 | 10⁻⁴ to 10⁻³ | Perovskite Solar Cells |
| Electron Transport Material | Pyridine-based acceptor | -6.0 to -6.5 | -3.0 to -3.5 | 10⁻⁵ to 10⁻⁴ | Organic Light-Emitting Diodes |
| Hole Transport Material | Hetero-arylated pyridines | -5.4 to -5.7 | -2.0 to -2.3 | ~10⁻⁵ | Organic Light-Emitting Diodes |
| Hole Transport Material | Pyrene-pyridine derivatives | ~ -5.6 | Not specified | Not specified | Organic Light-Emitting Diodes |
Precursor for Polymeric Materials with Tunable Electronic or Optical Properties
The compound this compound serves as a valuable precursor for the synthesis of novel polymeric materials with tailored electronic and optical properties. The presence of the iodine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools in polymer chemistry, enabling the incorporation of the 2-phenylpyridine unit into the main chain or as a side group of a polymer.
The optical properties of these polymers, including their absorption and emission spectra, are also highly dependent on their molecular structure. The introduction of conjugated segments and different aromatic units can shift the absorption and emission wavelengths, making it possible to create materials that interact with specific regions of the electromagnetic spectrum. nih.gov For example, polymers incorporating pyridine units have been investigated for their fluorescence properties, with potential applications in sensors and imaging. mdpi.com
Below is a table summarizing the general effects of structural modifications on the properties of pyridine-containing polymers, illustrating the potential for tuning the characteristics of materials derived from this compound.
| Structural Modification | Effect on Electronic Properties | Effect on Optical Properties | Potential Application |
| Introduction of electron-donating groups | Raises HOMO level, reduces bandgap | Red-shift in absorption/emission | Organic photovoltaics, NIR emitters |
| Introduction of electron-withdrawing groups | Lowers LUMO level, increases electron affinity | Blue-shift in absorption/emission | Electron transport materials, sensors |
| Extension of conjugation length | Reduces bandgap, enhances charge mobility | Red-shift in absorption, enhanced quantum yield | Organic field-effect transistors, OLEDs |
| Incorporation of bulky side chains | Improves solubility, affects morphology | Can influence solid-state emission | Printable electronics, solid-state lighting |
Application as a Research Tool in Radiochemistry
Precursor for the Synthesis of Radiolabeled Probes for Imaging Methodology Development (e.g., ¹²⁵I, ¹³¹I, ¹⁸F via subsequent transformation)
The chemical structure of this compound makes it a highly suitable precursor for the synthesis of radiolabeled probes for use in molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The stable iodine atom on the phenyl ring can be readily replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, through radioiodination reactions. nih.gov
One of the most common methods for this transformation is the iododestannylation reaction, where a trialkyltin precursor is first synthesized from the iodo-compound and then reacted with a source of radioactive iodine in the presence of an oxidizing agent. nih.gov This method allows for the efficient incorporation of the radioisotope with high specific activity. Other methods, such as nucleophilic substitution reactions, can also be employed. nih.gov
The resulting radioiodinated compounds can serve as valuable research tools for the development and validation of new imaging methodologies. For instance, they can be used to study the in vivo biodistribution and pharmacokinetics of molecules containing the 2-phenylpyridine scaffold. This information is crucial for the design of novel radiopharmaceuticals for diagnostic and therapeutic applications.
Furthermore, the 4-iodophenyl group can be a precursor for the introduction of fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide for PET imaging. While direct replacement of iodine with ¹⁸F is challenging, the iodo-group can be converted to other functionalities, such as a boronic ester or a trimethylstannyl group, which can then undergo ¹⁸F-fluorination. nih.govnih.gov This multi-step approach expands the utility of this compound as a versatile precursor for the development of a broader range of radiolabeled probes.
The table below provides an overview of the common radioisotopes and labeling methods relevant to the use of this compound as a precursor.
| Radioisotope | Imaging Modality | Common Labeling Method | Precursor Moiety | Key Characteristics |
| ¹²³I | SPECT | Electrophilic Radioiodination | Aryl-I or Aryl-SnR₃ | Half-life: 13.2 h; Gamma energy: 159 keV |
| ¹²⁵I | Autoradiography, in vitro assays | Electrophilic Radioiodination | Aryl-I or Aryl-SnR₃ | Half-life: 59.4 days; Gamma energy: 35.5 keV |
| ¹³¹I | SPECT, Radiotherapy | Electrophilic Radioiodination | Aryl-I or Aryl-SnR₃ | Half-life: 8.02 days; Beta and Gamma emitter |
| ¹⁸F | PET | Nucleophilic Fluorination | Aryl-B(OR)₂, Aryl-SnR₃, Aryl-NO₂ | Half-life: 109.8 min; Positron emitter |
Future Directions and Emerging Research Avenues for 2 4 Iodophenyl Pyridine
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of 2-arylpyridines often involves multi-step procedures with harsh reaction conditions and the generation of significant waste. The future of synthesizing 2-(4-Iodophenyl)pyridine and its derivatives lies in the development of greener, more sustainable, and atom-economical methods. This involves exploring catalytic systems that minimize waste, reduce energy consumption, and utilize readily available starting materials.
One promising approach is the use of C-H bond functionalization , which is a straightforward and atom-economical strategy. nih.gov Instead of pre-functionalizing the pyridine (B92270) ring, direct C-H arylation of pyridine with iodobenzene derivatives can provide a more efficient route. Advances in transition metal catalysis, particularly with palladium, rhodium, and ruthenium, are enabling these transformations under milder conditions. rsc.orgrsc.org
Another avenue is the adoption of greener reaction media and technologies . Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields for the synthesis of pyridine derivatives, often with reduced solvent usage. nih.gov Solvent-free reaction conditions, such as mechanical grinding or ball-milling, are also being explored as environmentally benign alternatives to traditional solvent-based syntheses for halogenated compounds. mdpi.comresearchgate.net These methods reduce volatile organic compound (VOC) emissions and can sometimes lead to different reactivity and selectivity.
| Synthetic Strategy | Key Advantages | Relevant Research Areas |
| C-H Bond Functionalization | Atom economy, reduced synthetic steps | Transition metal catalysis, late-stage functionalization |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Green chemistry, process intensification |
| Solvent-Free Reactions | Reduced VOC emissions, unique reactivity | Mechanochemistry, solid-state chemistry |
| Atom-Economical Cross-Couplings | Minimized waste, high efficiency | Catalysis design, novel coupling partners |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The unique electronic nature of the C-I bond in this compound, combined with the coordinating ability of the pyridine nitrogen, opens the door to exploring unconventional reactivity patterns. Future research will likely focus on harnessing these features to achieve novel chemical transformations.
Photocatalysis is a rapidly emerging field that can unlock new reaction pathways. nih.gov The C-I bond is susceptible to cleavage under photolytic conditions, which can generate highly reactive aryl radicals. These radicals can then participate in a variety of transformations that are not accessible through traditional thermal methods. For example, photocatalyzed reactions could enable the ortho-alkylation of the pyridine ring through cleavage of alkenes, or facilitate novel cyclization reactions. nih.govacs.org The development of new photoredox catalysts will be crucial for expanding the scope of these reactions.
The exploration of radical-mediated reactions beyond photocatalysis is another exciting frontier. The generation of aryl radicals from this compound can be achieved through various means, including the use of radical initiators or transition metal catalysis. These radicals can then be trapped by a range of substrates, leading to the formation of new C-C and C-heteroatom bonds in an unprecedented manner.
Furthermore, the development of novel catalytic systems could reveal unprecedented transformations of the pyridine ring itself. For instance, temporary dearomatization of the pyridine ring can activate it towards reactions that are otherwise difficult to achieve. nih.gov This strategy could be employed to introduce functional groups at positions that are not typically reactive.
| Reactivity Pattern | Enabling Technology/Method | Potential Transformations |
| Aryl Radical Formation | Photocatalysis, Radical Initiators | C-C and C-heteroatom bond formation, Novel cyclizations |
| Pyridine Ring Activation | Temporary Dearomatization | Regioselective functionalization |
| Novel Cross-Coupling | Innovative Catalysts and Ligands | Access to complex molecular architectures |
Integration into Advanced Smart Materials and Responsive Systems
The rigid structure and functional handles of this compound make it an excellent candidate for incorporation into "smart" materials and responsive systems. These materials can change their properties in response to external stimuli such as light, pH, temperature, or the presence of specific analytes.
One area of interest is the development of stimuli-responsive polymers . rsc.org By incorporating this compound as a monomer or a functional pendant group, polymers can be designed to exhibit changes in their conformation, solubility, or optical properties in response to specific triggers. researchgate.netmdpi.com For example, the pyridine nitrogen can be protonated or coordinated to metal ions, leading to changes in the polymer's structure and function. nih.gov
Another application lies in the creation of fluorescent sensors . mdpi.com The 2-arylpyridine scaffold is a known fluorophore, and its emission properties can be modulated by the surrounding environment. By designing systems where the binding of an analyte to the pyridine or the iodophenyl moiety alters the fluorescence output, highly sensitive and selective sensors can be developed for detecting metal ions, anions, or small organic molecules. researchgate.netnih.govmdpi.com
Furthermore, the ability of the pyridine unit to coordinate with metal ions can be exploited in the design of responsive hydrogels and nanomaterials . nih.govrsc.orgmdpi.comrsc.org These materials could find applications in controlled drug delivery, where the release of a therapeutic agent is triggered by a change in the local environment, such as a drop in pH in cancerous tissues. nih.gov
Interdisciplinary Research at the Interface of Synthetic Chemistry, Nanoscience, and Materials Engineering
The future development of advanced materials based on this compound will require a highly interdisciplinary approach, bridging synthetic chemistry with nanoscience and materials engineering. The precise control over molecular structure offered by organic synthesis is essential for tuning the properties of the resulting materials at the nanoscale.
In the realm of nanoscience , this compound can serve as a key building block for the bottom-up synthesis of functional nanomaterials. For example, it can be used to create self-assembled monolayers on surfaces, functionalize nanoparticles, or construct metal-organic frameworks (MOFs). The iodo group provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of complex and highly tailored nanoscale architectures.
In materials engineering , the focus will be on incorporating these tailored molecules and nanomaterials into macroscopic devices and systems. For instance, pyridine-functionalized graphene oxide has been explored for the development of electrochemical sensors. nih.gov Similarly, the integration of this compound-based components into organic light-emitting diodes (OLEDs) or photovoltaic cells could lead to improved device performance. The ability to engineer the electronic properties of the molecule through synthetic modification is key to optimizing its function in these applications.
The synergy between these fields will be crucial for translating the unique properties of this compound into tangible technological advancements.
Application in Flow Chemistry and Microreactor Technology for Enhanced Synthesis and Control
Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and greater scalability. The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future research.
The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and selectivities. bme.hunih.gov This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For example, the N-oxidation of pyridine derivatives, which can be hazardous in batch, has been successfully and safely performed in a continuous flow microreactor. organic-chemistry.org
Furthermore, flow reactors are ideally suited for photocatalytic reactions, as they allow for efficient and uniform irradiation of the reaction mixture. This can lead to improved reaction rates and better control over the formation of radical intermediates. The combination of photocatalysis and flow chemistry holds great promise for developing novel and efficient methods for the functionalization of this compound.
| Technology | Advantages | Potential Applications for this compound |
| Flow Chemistry | Improved safety, scalability, process control | Efficient and safe synthesis, multi-step synthesis |
| Microreactors | Precise control of reaction parameters | Optimization of reaction conditions for higher yields |
| Flow Photocatalysis | Efficient irradiation, enhanced reaction rates | Novel radical-based transformations |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Iodophenyl)pyridine?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a halogenated pyridine precursor (e.g., 2-bromopyridine). Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are critical for optimizing yields. Reaction conditions (solvent, temperature, and base) must be carefully controlled to minimize side reactions . Substitution reactions using sodium iodide under anhydrous conditions may also be employed for direct iodination of pre-functionalized pyridine derivatives .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and aromaticity.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Empirical corrections (e.g., spherical harmonic modeling) address absorption anisotropy in diffraction data .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer : Despite limited toxicity data for this compound , standard precautions for halogenated aromatics apply:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in anhydrous, dark conditions to prevent decomposition.
- Avoid contact with oxidizing agents due to potential reactivity of the C–I bond .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound derivatives?
- Methodological Answer : Systematic optimization involves:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility, while toluene minimizes side reactions .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or GC-MS to track progress and purity .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require:
- Multi-Technique Validation : Cross-check NMR with IR (for functional groups) and X-ray data (for stereochemistry) .
- Dynamic Effects Analysis : Consider tautomerism or rotational barriers in solution-phase NMR. Low-temperature NMR may resolve overlapping signals .
Q. How to design experiments to explore the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known affinity for iodinated aromatics (e.g., thyroid hormone receptors) .
- Comparative Studies : Synthesize analogs (e.g., replacing iodine with bromine/chlorine) to assess substituent effects on bioactivity .
- In Silico Screening : Molecular docking predicts binding modes, guiding in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
